molecular formula C12H17Cl2N3 B2464806 2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride CAS No. 51720-40-2

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B2464806
CAS No.: 51720-40-2
M. Wt: 274.19
InChI Key: WWTNGHUHSVHYKB-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride, also known as Compound A, is an organic compound used in a variety of scientific applications, including drug development, protein engineering, and biochemistry. Compound A is an important tool for scientists in the fields of chemistry, biochemistry, and pharmacology. It is a useful reagent for the synthesis of drugs, peptides, and other organic compounds.

Scientific Research Applications

Antimicrobial Activity

2-(1-benzyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride and its derivatives have shown significant applications in antimicrobial research. A study by Reddy and Reddy (2010) synthesized novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activity. These compounds exhibited antibacterial activity comparable to Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (V. Reddy & K. R. Reddy, 2010).

Synthesis and Chemical Properties

The compound has been utilized in various synthetic processes. Mancuso et al. (2017) reported the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones starting from 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines (R. Mancuso et al., 2017). Similarly, Veltri et al. (2018) developed a method for the synthesis of functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles using oxidative aminocarbonylation (L. Veltri et al., 2018).

Anticancer Research

In the field of anticancer research, derivatives of this compound have been explored. Rashid et al. (2012) synthesized benzimidazoles bearing oxadiazole nucleus as anticancer agents, showing significant growth inhibition activity (M. Rashid, A. Husain, & Ravinesh Mishra, 2012).

Other Applications

The compound's derivatives have also been studied for their influence on electrochromic properties of conducting polymers (Hava Akpinar, A. Nurioglu, & L. Toppare, 2012) and as catalysts in chemical reactions (Zhaojun Xu, Xiaoli Yu, Xinxin Sang, & Dawei Wang, 2018) (Hava Akpinar et al., 2012); (Zhaojun Xu et al., 2018).

Properties

IUPAC Name

2-(1-benzylimidazol-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11;;/h1-5,9-10H,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTNGHUHSVHYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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